1-Chloro-2,4-dimethyl-5-nitrobenzene 1-Chloro-2,4-dimethyl-5-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 69383-68-2
VCID: VC3840505
InChI: InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3
SMILES: CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol

1-Chloro-2,4-dimethyl-5-nitrobenzene

CAS No.: 69383-68-2

Cat. No.: VC3840505

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2,4-dimethyl-5-nitrobenzene - 69383-68-2

Specification

CAS No. 69383-68-2
Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
IUPAC Name 1-chloro-2,4-dimethyl-5-nitrobenzene
Standard InChI InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3
Standard InChI Key IDWXDUNLFIGCAL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C
Canonical SMILES CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a chlorine atom at position 1, methyl groups at positions 2 and 4, and a nitro group at position 5. This arrangement confers unique electronic and steric properties, influencing its reactivity in substitution and reduction reactions. The IUPAC name, 1-chloro-2,4-dimethyl-5-nitrobenzene, reflects this substitution pattern .

Table 1: Key Identifiers of 1-Chloro-2,4-dimethyl-5-nitrobenzene

PropertyValueSource
CAS Number69383-68-2
Molecular FormulaC8H8ClNO2\text{C}_8\text{H}_8\text{ClNO}_2
Molecular Weight185.61 g/mol
InChI KeyIDWXDUNLFIGCAL-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1N+[O-])Cl)C

Synthesis and Optimization

Diazotization-Chlorination Pathway

The most documented synthesis involves a two-step diazotization-chlorination reaction starting from 2,4-dimethyl-5-nitroaniline (CAS 2124-47-2) .

Step 1: Diazotization

2,4-Dimethyl-5-nitroaniline (500 mg, 3.01 mmol) is dissolved in concentrated hydrochloric acid (9 mL) at 0°C. Sodium nitrite (208 mg, 3.01 mmol) in water (0.6 mL) is added dropwise, forming a diazonium salt intermediate. This exothermic reaction is maintained at 0°C for 1 hour to prevent premature decomposition .

Step 2: Sandmeyer Reaction

Cuprous chloride (477 mg, 4.81 mmol) is introduced to the diazonium solution at 0°C, facilitating the substitution of the amino group with chlorine. The mixture is stirred at 20°C for 11 hours, after which the pH is neutralized with potassium carbonate. Extraction with ethyl acetate and purification via silica gel chromatography yield the target compound in 72% yield (400 mg) .

Table 2: Reaction Conditions and Yield

ParameterValue
Temperature (Step 1)0°C
Temperature (Step 2)0°C → 20°C
Reaction Time (Step 2)11 hours
Solvent SystemPetroleum ether/ethyl acetate (10:1)
Yield72%

Scalability and Industrial Production

Industrial-scale synthesis requires optimizing catalyst loading and temperature control to minimize byproducts like 1-chloro-4,5-dimethyl-2-nitrobenzene (CAS 52753-43-2), a regioisomer that may form under improper conditions . Suppliers such as Apollo Scientific offer the compound at $12.00/250 mg with ≥95% purity, indicating robust manufacturing protocols .

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a yellow solid at room temperature with a density estimated at 1.44 g/cm3^3 . It exhibits limited solubility in water but dissolves readily in organic solvents like ethyl acetate and dichloromethane. The nitro group’s electron-withdrawing nature enhances stability up to 220°C, as inferred from analogs .

Crystallographic and Electronic Features

X-ray diffraction data for the exact compound are unavailable, but similar chloro-nitrobenzenes adopt planar geometries with dihedral angles <5° between substituents. The nitro group’s resonance interaction with the aromatic ring polarizes the C-Cl bond, increasing susceptibility to nucleophilic attack .

Applications in Chemical Research

Intermediate in Pharmaceutical Synthesis

1-Chloro-2,4-dimethyl-5-nitrobenzene serves as a precursor in synthesizing bioactive molecules. For example, reduction of the nitro group to an amine enables the formation of 2,4-dimethyl-5-chloroaniline, a scaffold in antifungal agents .

Material Science Applications

The compound’s rigid aromatic structure makes it a candidate for liquid crystal precursors. Functionalization via Suzuki-Miyaura coupling could introduce extended π-systems for optoelectronic materials .

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